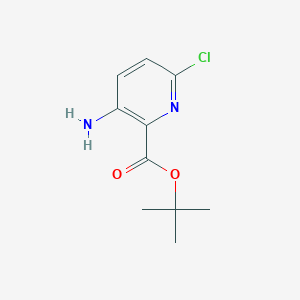![molecular formula C17H20Cl3N3O2S B2827947 2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride CAS No. 1327542-15-3](/img/structure/B2827947.png)
2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenoxy)propionic acid is an organic compound. It is a white solid with a distinctive chlorobenzene and ester odor. It has high thermal stability and chemical stability at room temperature .
Synthesis Analysis
2-(2,4-Dichlorophenoxy)propionic acid can be prepared by esterifying 2,4-dichlorophenol with acrylic acid. The reaction occurs under basic conditions, with triethylamine or potassium carbonate often used as a catalyst .Molecular Structure Analysis
The molecular formula of 2-(2,4-Dichlorophenoxy)propionic acid is C9H8Cl2O3, and its molecular weight is 235.06 .Physical And Chemical Properties Analysis
2-(2,4-Dichlorophenoxy)propionic acid has a density of 1.3965 (rough estimate), a melting point of 110-112°C (lit.), a boiling point of 335.78°C (rough estimate), and a flash point of 164.5°C. It is soluble in water at 829mg/L (25 ºC) and has a vapor pressure of 1.9E-05mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
The synthesis of heterocyclic compounds, such as oxazolo[5,4-b]pyridines, involves intramolecular cyclization and nucleophilic substitution reactions. These methodologies facilitate the creation of novel derivatives with potential biological activities (Palamarchuk et al., 2019). The synthesis of innovative heterocycles incorporating a thiadiazole moiety against agricultural pests demonstrates the potential for developing new insecticidal agents (Fadda et al., 2017).
Biological Activity Exploration
Compounds synthesized from similar methodologies have been explored for their anti-inflammatory and antimicrobial properties, suggesting a broad spectrum of potential pharmacological applications. For example, new pyrimidinone and oxazinone derivatives fused with thiophene rings have shown promising antimicrobial activities (Hossan et al., 2012). Another study demonstrated the anti-inflammatory activity of heterocyclic systems using citrazinic acid as a synthon, highlighting the therapeutic potential of such compounds (Amr et al., 2007).
Drug Discovery and Development
In the context of drug discovery, the design and synthesis of compounds with enhanced solubility and pharmacological effects, such as inhibitors for specific targets like human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), indicate the relevance of these chemical structures in developing new therapeutic agents (Shibuya et al., 2018).
Safety and Hazards
2-(2,4-Dichlorophenoxy)propionic acid is an organic compound, and its toxicity and irritancy should be noted. Contact with skin and eyes may cause irritation or injury. Direct contact should be avoided during operation and storage. Appropriate personal protective equipment, such as gloves, goggles, and protective clothing, should be worn when using it. If accidentally contacted or inhaled, seek medical attention immediately .
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-propyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2S.ClH/c1-2-6-22-7-5-13-15(9-22)25-17(20-13)21-16(23)10-24-14-4-3-11(18)8-12(14)19;/h3-4,8H,2,5-7,9-10H2,1H3,(H,20,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKWZSVLDNIQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide](/img/structure/B2827866.png)
![N-(4-bromophenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2827868.png)
![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2827869.png)
![6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827871.png)




![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2827878.png)



